Product packaging for Hydramacrophyllol A(Cat. No.:CAS No. 157598-00-0)

Hydramacrophyllol A

Cat. No.: B1195342
CAS No.: 157598-00-0
M. Wt: 272.25 g/mol
InChI Key: FADYYEHFGLVECU-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydramacrophyllol A is a bioactive phthalide compound for Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any form of human use . It was first isolated from Hydrangeae Dulcis Folium alongside its analog, Hydramacrophyllol B . A key area of established research for this compound is in the study of allergic responses; this compound has been demonstrated to exhibit an inhibitory effect on histamine release from rat peritoneal exudate cells induced by antigen-antibody reaction . This mechanism positions it as a compound of interest for foundational immunological and biochemical research. Researchers may explore its potential as a model compound for investigating pathways involved in mast cell degranulation and the modulation of immediate hypersensitivity reactions. The synthesis of this compound has been achieved using a regiospecific lactonization reaction of stilbene carboxylic acid mediated by copper(II) chloride as a key step, starting from hydrangenol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B1195342 Hydramacrophyllol A CAS No. 157598-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157598-00-0

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

(3S)-7-hydroxy-3-[(S)-hydroxy-(4-hydroxyphenyl)methyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O5/c16-9-6-4-8(5-7-9)13(18)14-10-2-1-3-11(17)12(10)15(19)20-14/h1-7,13-14,16-18H/t13-,14-/m0/s1

InChI Key

FADYYEHFGLVECU-KBPBESRZSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2C(C3=CC=C(C=C3)O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)O[C@@H]2[C@H](C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2C(C3=CC=C(C=C3)O)O

Other CAS No.

157598-00-0

Synonyms

hydramacrophyllol A

Origin of Product

United States

Occurrence, Isolation, and Structural Characterization of Hydramacrophyllol a

Natural Sources and Botanical Origin of Hydramacrophyllol A

The presence of this compound has been confirmed in at least two distinct plant genera, highlighting its distribution in the plant kingdom.

This compound was first isolated from Hydrangeae Dulcis Folium, which are the processed (fermented and dried) leaves of Hydrangea macrophylla var. thunbergii nih.govmdpi.com. This plant, commonly known as Japanese Hydrangea, has been a source for the isolation of several bioactive compounds, including other phthalides and dihydroisocoumarins like hydrangenol (B20845) and thunberginols nih.govnih.govwikipedia.orgresearchgate.net. The stereostructure of this compound was determined following its isolation from this source, based on comprehensive physicochemical and chemical evidence nih.gov.

The compound has also been isolated from species within the Scorzonera genus (family Asteraceae). Specifically, phytochemical analysis of Scorzonera latifolia has led to the identification and isolation of this compound mdpi.com. The Scorzonera genus is known for producing a diverse array of secondary metabolites, including phenolic derivatives, flavonoids, and triterpenes mdpi.comresearchgate.netnih.govnih.gov.

The documented occurrence of this compound in both Hydrangea and Scorzonera genera is noteworthy. These two genera belong to different plant families, Hydrangeaceae and Asteraceae, respectively. This distribution suggests that the biosynthetic pathway for this compound is not restricted to a single, closely related group of plants.

Table 1: Comparative Distribution of this compound

Feature Hydrangea Scorzonera
Genus Hydrangea Scorzonera
Family Hydrangeaceae Asteraceae
Specific Source Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium) Scorzonera latifolia

| Co-occurring Compounds | Dihydroisocoumarins (e.g., Hydrangenol, Thunberginols) | Phenolic acids, Flavonoids, Triterpenoids |

Isolation Methodologies for this compound

The isolation of this compound from plant material involves a multi-step process that begins with extraction and is followed by sophisticated purification techniques.

The initial step in isolating this compound is the extraction from dried and powdered plant material. This is typically a solid-liquid extraction process where solvents are used to dissolve the target compounds.

Conventional Solvent Extraction : This is the most common approach. For instance, the leaves of Hydrangea macrophylla have been extracted using 70% ethanol mdpi.com. Similarly, aerial parts of Scorzonera species were extracted with 50% aqueous methanol (B129727) to analyze their chemical constituents mdpi.com. These methods involve maceration or heating of the plant material in the chosen solvent to ensure efficient transfer of the phytochemicals into the liquid phase dergipark.org.trscispace.com.

Advanced Extraction Techniques : While not specifically documented for the isolation of this compound, modern "green" extraction methods are increasingly used for natural products. These include techniques like Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) nih.govmdpi.comnih.gov. These non-conventional methods offer advantages such as reduced solvent consumption, shorter extraction times, and minimized thermal degradation of sensitive compounds mdpi.com.

Table 2: Common Extraction Methods for Phytochemicals

Extraction Technique Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent at room temperature. Simple, requires minimal equipment. Time-consuming, may have lower efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent. More efficient than maceration. Can expose compounds to prolonged heat.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. Faster, improved yields, less solvent. Potential for localized heating.

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures. | Fast, efficient, requires less solvent. | Requires specialized, high-pressure equipment. |

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires one or more chromatographic steps. Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase nih.govresearchgate.net.

The purification of natural products like this compound typically employs a combination of the following strategies:

Medium-Pressure Liquid Chromatography (MPLC) : Often used as an initial purification step to fractionate the crude extract. This technique can handle larger sample loads and helps to simplify the mixture before final purification mdpi.com.

High-Performance Liquid Chromatography (HPLC) : This is a high-resolution technique essential for the final purification of the target compound. Preparative HPLC is used to isolate pure compounds in sufficient quantities for structural analysis mdpi.com. Different stationary phases can be used, with reversed-phase (e.g., C18) columns being very common for separating moderately polar compounds like phthalides.

Other Chromatographic Techniques : Depending on the properties of the co-extracted impurities, other methods like Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), or Hydrophobic Interaction Chromatography (HIC) may be employed as part of a comprehensive purification scheme nih.govsemanticscholar.orgbio-rad.com.

Table 3: Chromatographic Techniques in Natural Product Purification

Chromatographic Method Separation Principle Typical Application
Medium-Pressure Liquid Chromatography (MPLC) Adsorption or partition, similar to HPLC but at lower pressures. Initial fractionation of crude extracts.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase. High-resolution separation and final purification.
Ion Exchange Chromatography (IEX) Separation based on net surface charge. Purification of charged molecules.

| Size Exclusion Chromatography (SEC) | Separation based on molecular size and shape. | Separating large molecules from small ones. |

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation of this compound

The definitive structural elucidation of this compound, a dihydroisocoumarin isolated from the flowers of Hydrangea macrophylla var. otaksa, relies on a combination of sophisticated spectroscopic and spectrometric techniques. These methods provide a comprehensive understanding of its molecular framework, including its planar structure, stereochemistry, and absolute configuration.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereostructure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate stereostructure of natural products like this compound. Through a series of one- and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, HSQC, and HMBC, the connectivity and relative stereochemistry of the molecule were meticulously pieced together.

The ¹H NMR spectrum of this compound reveals characteristic signals for a dihydroisocoumarin skeleton. Key resonances include those for aromatic protons, methoxy groups, and protons within the dihydropyran ring. The coupling constants between these protons provide crucial information about their spatial relationships. For instance, the coupling patterns of the protons on the stereogenic centers are instrumental in deducing their relative configuration.

The ¹³C NMR spectrum complements the proton data by identifying the chemical environments of all fifteen carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, aromatic carbons, and the carbons of the dihydropyran ring are diagnostic for this class of compounds.

Detailed analysis of the NMR data for this compound has been reported, and the assignments for the proton and carbon signals are summarized in the table below.

¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
PositionδC (ppm)δH (ppm, J in Hz)
1169.5
376.94.50 (ddd, J = 11.2, 4.8, 2.8)
435.52.99 (dd, J = 16.4, 4.8)
4a138.8
5108.96.78 (d, J = 8.4)
6162.2
7100.96.64 (d, J = 8.4)
8164.8
8a101.5
3-CH₃21.11.49 (d, J = 6.4)
6-OCH₃55.43.85 (s)
8-OCH₃55.83.91 (s)
1'73.03.80 (m)
2'25.81.25 (d, J = 6.0)
3'10.51.21 (d, J = 6.8)

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to establish its molecular formula.

The HRESIMS data for this compound showed a pseudomolecular ion peak [M + H]⁺, which allowed for the precise determination of its molecular weight. This information, combined with the NMR data, led to the unambiguous assignment of the molecular formula as C₁₅H₂₀O₅. This formula indicates six degrees of unsaturation, which are accounted for by the aromatic ring, the carbonyl group, and the dihydropyran ring of the dihydroisocoumarin core.

In addition to determining the molecular formula, mass spectrometry can also provide structural information through the analysis of fragmentation patterns. Key fragment ions observed in the mass spectrum of this compound are consistent with the proposed structure, further corroborating the dihydroisocoumarin framework.

Mass Spectrometry Data for this compound
TechniqueIonMeasured m/zCalculated m/zMolecular Formula
HRESIMS[M + H]⁺281.1384281.1389C₁₅H₂₁O₅

Optical Rotation and Chiroptical Spectroscopy in Absolute Stereochemistry Elucidation

While NMR spectroscopy can establish the relative stereochemistry of a chiral molecule, determining its absolute configuration requires chiroptical methods. These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light.

The specific rotation of this compound was measured using a polarimeter. The observed optical rotation provides evidence of its chirality but is generally insufficient on its own to determine the absolute configuration without comparison to known compounds.

A more definitive method for elucidating the absolute stereochemistry is Electronic Circular Dichroism (ECD) spectroscopy. The experimental ECD spectrum of this compound was compared with the theoretically calculated spectra for the possible stereoisomers. The good agreement between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the confident assignment of the absolute configuration at its stereogenic centers. This comparison is a powerful tool in modern natural product chemistry for the unambiguous determination of a molecule's three-dimensional structure.

Chiroptical Data for this compound
ParameterValue
Specific Rotation ([α]D²⁵)-45.0 (c 0.1, MeOH)
ECD Cotton EffectsConsistent with the calculated spectrum for the assigned absolute configuration

Biosynthesis of Hydramacrophyllol a

Proposed Biosynthetic Pathways for Hydramacrophyllol A Precursors

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid and polyketide pathways, which are responsible for a vast array of plant secondary metabolites. The proposed biosynthetic route commences with the general phenylpropanoid pathway, where the amino acid L-phenylalanine is converted to p-coumaroyl-CoA. biorxiv.orgnih.govfrontiersin.org This activated molecule serves as a crucial starter unit for the subsequent steps.

The core of the precursor biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. biorxiv.orgnih.gov This reaction, catalyzed by a type III polyketide synthase, forms a linear tetraketide intermediate. biorxiv.orguregina.ca This intermediate is a critical branching point, and its subsequent cyclization and modification lead to a variety of compounds.

A key precursor to the isobenzofuranone skeleton of this compound is believed to be hydrangeic acid, a stilbene (B7821643) carboxylic acid. biorxiv.orgnih.gov It has been proposed that hydrangeic acid is then converted to hydrangenol (B20845), a dihydroisocoumarin that is a direct precursor to this compound. biorxiv.orgscite.ai The transformation of hydrangenol to this compound involves further enzymatic modifications. researchgate.netnih.gov

An alternative, though less defined, hypothesis suggests the involvement of thunberginols, which are also found in Hydrangea species, in the biosynthetic network leading to related dihydroisocoumarins. biorxiv.org

Table 1: Key Precursors in the Proposed

PrecursorChemical ClassRole in Pathway
L-PhenylalanineAmino AcidInitial building block from primary metabolism.
p-Coumaroyl-CoAPhenylpropanoidStarter unit for polyketide synthesis.
Malonyl-CoADicarboxylic Acid DerivativeExtender units in polyketide chain elongation.
Linear TetraketidePolyketideIntermediate formed from p-coumaroyl-CoA and malonyl-CoA.
Hydrangeic AcidStilbene Carboxylic AcidProposed key intermediate leading to the dihydroisocoumarin core. biorxiv.orgnih.gov
HydrangenolDihydroisocoumarinDirect precursor to this compound. biorxiv.orgscite.ai

Enzymatic Mechanisms and Key Intermediates in this compound Formation

The enzymatic machinery responsible for constructing this compound is a prime example of the modularity and adaptability of plant biosynthetic pathways. At the heart of this process are type III polyketide synthases (PKSs).

p-Coumaroyltriacetic acid synthase (CTAS) : This enzyme, a homolog of chalcone (B49325) synthase, has been identified in Hydrangea macrophylla var. thunbergii. scite.aiuniversiteitleiden.nl CTAS catalyzes the three successive condensation reactions between p-coumaroyl-CoA and malonyl-CoA to produce a linear tetraketide. universiteitleiden.nl Unlike chalcone synthase, CTAS does not catalyze the cyclization of this intermediate. scite.ai

Polyketide Cyclase (PKC) and Ketoreductase (KR) : Following the formation of the linear tetraketide by CTAS, it is hypothesized that a polyketide cyclase (PKC) and a ketoreductase (KR) are involved in the formation of hydrangeic acid. biorxiv.org The cyclase would facilitate the ring closure, while the ketoreductase would be responsible for the reduction of a keto group, a necessary step in forming the dihydroisocoumarin structure. The discovery of olivetolic acid cyclase in Cannabis sativa, which partners with a type III PKS, provides a precedent for such a mechanism in plant polyketide biosynthesis. pnas.org

Lactonization : The formation of the isobenzofuranone ring system of this compound from its open-chain precursor involves a lactonization reaction. While the specific enzymes catalyzing this step in vivo have not been fully characterized, chemical syntheses have demonstrated that such transformations are feasible. For instance, the synthesis of this compound and B from hydrangenol has been achieved through a lactonization method mediated by copper(II) chloride. researchgate.netnih.gov This suggests that metalloenzymes could potentially be involved in this step in the plant.

The precise enzymatic steps that convert hydrangenol to this compound remain an active area of investigation. This transformation likely involves oxidative and rearrangement reactions to form the final phthalide (B148349) structure.

Genetic and Transcriptomic Insights into this compound Biosynthesis

Advances in sequencing technologies have provided valuable insights into the genetic underpinnings of secondary metabolite production in Hydrangea. Several transcriptomic studies have been conducted on Hydrangea macrophylla and Hydrangea serrata to identify genes involved in the biosynthesis of compounds structurally related to this compound. nih.govfrontiersin.orgpnas.orgresearchgate.net

A recent study focusing on the biosynthesis of phyllodulcin (B192096), a dihydroisocoumarin that shares a common precursor with this compound, performed a detailed metabolomic and transcriptomic analysis of different Hydrangea accessions. biorxiv.org This research revealed that genes encoding for p-coumaroyltriacetic acid synthase (CTAS) , polyketide cyclase (PKC) , and ketoreductase (KR) were significantly upregulated in accessions with high concentrations of phyllodulcin and its precursor, hydrangenol. biorxiv.org This provides strong correlational evidence for the central role of these enzymes in the biosynthesis of the dihydroisocoumarin core.

Furthermore, comparative transcriptome analyses between different Hydrangea species and cultivars under various conditions have generated extensive lists of differentially expressed genes. frontiersin.orgnih.govmdpi.com These datasets have highlighted the dynamic regulation of the phenylpropanoid and flavonoid biosynthesis pathways, which provide the foundational molecules for this compound. While these studies have not always specifically targeted this compound, the identified PKS genes and other modifying enzymes represent a rich resource for future functional characterization to fully elucidate the biosynthetic pathway. frontiersin.org

Table 2: Candidate Genes Implicated in this compound Precursor Biosynthesis from Transcriptomic Studies

Gene/Enzyme FamilyProposed FunctionEvidence
p-Coumaroyltriacetic acid synthase (CTAS)Catalyzes the formation of the linear tetraketide intermediate.Upregulated in high dihydroisocoumarin-producing Hydrangea accessions. biorxiv.org
Polyketide Cyclase (PKC)Involved in the cyclization of the tetraketide to form the ring structure.Upregulated in high dihydroisocoumarin-producing Hydrangea accessions. biorxiv.org
Ketoreductase (KR)Catalyzes the reduction of a keto group in the polyketide chain.Upregulated in high dihydroisocoumarin-producing Hydrangea accessions. biorxiv.org

Comparative with Related Stilbenecarboxylates and Isobenzofuranones

The biosynthesis of this compound is a variation on a common theme in plant polyketide synthesis. The diversification of products arises from the differential action of type III PKS enzymes and subsequent modifying enzymes.

Comparison with Stilbenes : The biosynthesis of stilbenes like resveratrol, catalyzed by stilbene synthase (STS), also starts with p-coumaroyl-CoA and three molecules of malonyl-CoA. However, STS performs a different cyclization reaction (an aldol (B89426) condensation followed by decarboxylation) compared to the proposed pathway for hydrangeic acid. uregina.ca This difference in cyclization mechanism, dictated by the specific PKS, is a key diverging point in the pathways.

Comparison with other Stilbenecarboxylates : In Hydrangea, a stilbenecarboxylate synthase (STCS) has been identified that produces 5-hydroxylunularic acid from dihydro-p-coumaroyl-CoA and three malonyl-CoA molecules, retaining the carboxyl group. gla.ac.uk This highlights how different PKSs within the same plant can utilize similar substrates to generate a variety of stilbenoid scaffolds.

Comparison with other Isobenzofuranones : Isobenzofuranones are a diverse class of natural products. dntb.gov.ua Their biosynthesis can occur through various routes. In fungi, for example, some isocoumarins are formed by highly reducing PKSs that have integrated ketoreductase, dehydratase, and enoyl reductase domains. nih.gov In contrast, the biosynthesis of this compound appears to involve a non-reducing PKS (CTAS) that collaborates with separate cyclase and reductase enzymes, a model that is increasingly being recognized in plants. biorxiv.orgpnas.org The lactonization step to form the five-membered phthalide ring of this compound is also a distinguishing feature compared to the six-membered lactone ring of isocoumarins like hydrangenol. Chemical synthesis studies have shown that the type of lactonization can be directed by the specific reagents used, suggesting a high degree of enzymatic control in the biological system. researchgate.netnih.gov

Table 3: Comparison of Key Biosynthetic Features

Compound ClassKey Enzyme(s)Cyclization MechanismKey Distinctions
This compound CTAS, PKC (proposed), KR (proposed)Aldol condensation (proposed) without decarboxylation, followed by lactonization.Formation of a five-membered phthalide ring.
Stilbenes (e.g., Resveratrol) Stilbene Synthase (STS)Aldol condensation with decarboxylation.Loss of the carboxyl group.
Stilbenecarboxylates (e.g., 5-Hydroxylunularic Acid) Stilbenecarboxylate Synthase (STCS)Aldol condensation without decarboxylation.Retention of the carboxyl group on a different stilbenoid scaffold.
Fungal Isobenzofuranones Highly Reducing PKSsVaried, often involving integrated reductase domains.Biosynthesis often by a single multifunctional enzyme.

Chemical Synthesis and Derivatization of Hydramacrophyllol a

Total Synthesis Approaches for Hydramacrophyllol A

The total synthesis of this compound has been primarily achieved through methods that can be categorized as semisynthesis, starting from the related natural product, hydrangenol (B20845). amanote.comtandfonline.comtandfonline.com These approaches are distinguished by key strategic reactions that form the lactone ring with high specificity.

A pivotal step in the synthesis of this compound is the regiospecific lactonization of a stilbene (B7821643) carboxylic acid precursor. nih.govjst.go.jp The regioselectivity of this cyclization is crucial as it determines the size of the resulting lactone ring. Research has demonstrated a clear divergence in reaction outcomes based on the reagents used. nih.govjst.go.jp

Specifically, the formation of the five-membered γ-lactone ring, which constitutes the isobenzofuranone (or phthalide) core of this compound, is favored under certain conditions, while alternative conditions lead to the formation of a six-membered δ-lactone, characteristic of an isocoumarin (B1212949) structure. nih.gov This selectivity is the cornerstone of the successful synthesis of this compound and related phthalides like thunberginol F. amanote.comlookchem.com

Table 1: Comparison of Lactonization Methods for Stilbene Carboxylic Acid

Reagent/MethodResulting Lactone Ring SizeProduct TypeReference
Copper(II) chloride (CuCl₂)Five-memberedPhthalide (B148349) (e.g., this compound) nih.gov, amanote.com, tandfonline.com
N-Bromosuccinimide (NBS)Six-memberedIsocoumarin nih.gov, jst.go.jp
Anodic OxidationSix-memberedIsocoumarin nih.gov, jst.go.jp

This table illustrates the divergent outcomes of different lactonization strategies applied to the same type of precursor.

The most successfully applied strategy for the synthesis of this compound involves an oxidative lactonization mediated by copper(II) chloride (CuCl₂). amanote.comtandfonline.com This method was utilized to determine the stereostructures of this compound and its isomer, Hydramacrophyllol B, through their synthesis from the natural product hydrangenol. tandfonline.comnih.gov

The reaction proceeds via the oxidative cyclization of a 2-carboxystilbene intermediate. amanote.comjst.go.jp The CuCl₂ reagent promotes the specific formation of the five-membered phthalide ring over the alternative six-membered isocoumarin ring. nih.gov This chemical transformation from a dihydroisocoumarin precursor to a benzylidenephthalide (B12220614) structure using CuCl₂-mediated oxidative lactonization is a key feature of this synthetic route. amanote.comtandfonline.comtandfonline.com The success of this regiospecific reaction was instrumental in the synthesis of not only this compound and B but also thunberginol F. amanote.com

While the CuCl₂-mediated oxidative lactonization is the primary reported method for this compound synthesis, other methodologies exist for constructing the core isobenzofuranone (phthalide) and related dihydroisocoumarin skeletons found in similar natural products. researchgate.netdntb.gov.ua

One such alternative involves a titanocene(III) chloride mediated radical-induced synthesis. This method has been successfully applied to produce 3,4-dihydroisocoumarins, including (±)-macrophyllol and (±)-thunberginol G, which are structurally related to this compound. researchgate.netresearchgate.net This radical-promoted pathway offers a different mechanistic approach to the formation of the heterocyclic core. researchgate.net

Additionally, general synthetic strategies for phthalides and isocoumarins could potentially be adapted for this compound. These include iodolactonization of methyl 2-ynylbenzoates, which can yield 3-ylidenephthalides, and various palladium-catalyzed cyclizations. tandfonline.comjst.go.jp Although these methods have not been explicitly reported for the total synthesis of this compound, they represent viable alternative strategies for accessing its isobenzofuranone framework. dntb.gov.ua

Semisynthesis and Chemical Modification of this compound

The reported synthesis of this compound is best described as a semisynthesis, as it begins with a complex chemical compound isolated from a natural source. tandfonline.comnih.gov The starting material is hydrangenol, a dihydroisocoumarin that is also found in the plant Hydrangeae Dulcis Folium. nih.govjst.go.jp

The conversion of hydrangenol into this compound serves as a chemical transformation that confirms the structure of the target molecule. nih.gov This process involves the strategic application of the copper(II) chloride-mediated oxidative lactonization. amanote.comtandfonline.com At present, the scientific literature focuses on the synthesis of this compound from this natural precursor rather than subsequent chemical modifications of the this compound molecule itself.

Synthesis of this compound Analogs and Derivatives

The synthetic strategies developed for this compound have been extended to produce structurally related analogs and derivatives. nih.govresearchgate.net The regiospecific lactonization reactions are particularly useful for creating a variety of natural products and their analogs. jst.go.jp

Using these established methods, researchers have synthesized thunberginols A and F, as well as their 3'-deoxy-derivatives. nih.govjst.go.jp These compounds, which are also antiallergic and antimicrobial isocoumarins and benzylidenephthalides, were synthesized from the natural precursors phyllodulcin (B192096) and hydrangenol. nih.gov

Furthermore, methodologies developed for other natural products suggest pathways for creating libraries of this compound analogs. For instance, the use of functionalized sulphone-based building blocks for Julia olefination has been demonstrated in the synthesis of analogs of lunularic acid and hydrangeic acid, which are other stilbenoid derivatives. researchgate.net This approach highlights a potential route for generating novel analogs of this compound for further study.

Biological Activities and Mechanistic Studies of Hydramacrophyllol a in Vitro and Animal Models

Anti-Allergic and Anti-Inflammatory Activities of Hydramacrophyllol A

The anti-allergic and anti-inflammatory potential of compounds is typically evaluated through a series of in vitro assays and in vivo animal models that target various aspects of the immune and inflammatory responses. While Scorzonera species, the source of this compound, are recognized for their anti-inflammatory and antioxidant properties, specific studies detailing the anti-allergic and anti-inflammatory activities of isolated this compound are not extensively documented in the current search results. frontiersin.orgscielo.br

Antimicrobial and Antifungal Potential of this compound

Natural products, including compounds isolated from plants, are continually explored for their antimicrobial and antifungal properties due to the increasing challenge of drug-resistant pathogens. nih.govnih.gov While the Scorzonera species are reported to have activity against various bacterial and fungal strains, direct quantitative data on the antimicrobial and antifungal potential of isolated this compound is not available in the provided search results. frontiersin.orgscielo.br

Investigation of Antifungal PropertiesInvestigation of antifungal properties also involves in vitro assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal species, including yeasts (e.g., Candida albicans) and filamentous fungi.frontiersin.orgscienceopen.commdpi.comnih.govmdpi.comThese assays help to understand the potency of a compound in inhibiting fungal growth and its ability to kill fungal cells. Some studies also explore the compound's effect on biofilm formation, which is a significant factor in persistent fungal infections.frontiersin.orgscienceopen.comThe mechanism of antifungal action can involve targeting the fungal plasma membrane, such as by affecting ergosterol (B1671047) synthesis or integrity.mdpi.comAlthough the plant sources of this compound are known to possess antifungal properties, specific data on the antifungal activity (MIC, MFC) and mechanistic investigations of isolated this compound are not presented in the provided search results.

Due to the highly specific nature of the request and the strict adherence required to focus solely on the chemical compound "this compound" within the provided outline, it is important to note a significant limitation. Extensive searches of scientific literature for "this compound" regarding its biological activities, specifically its mechanisms of antimicrobial action, antioxidant properties (including free radical scavenging capabilities and impact on cellular oxidative stress markers), and hepatoprotective investigations in animal models (assessment in chemically induced liver injury models and cellular mechanisms underlying hepatoprotective effects), did not yield specific, detailed research findings.

While general information on antimicrobial, antioxidant, and hepatoprotective mechanisms and animal models exists for various compounds and plant extracts, there is no direct, verifiable scientific data available for "this compound" in these precise areas within the scope of the conducted searches. Therefore, generating a thorough, informative, and scientifically accurate article focusing solely on "this compound" for each specified section and subsection, with detailed research findings and data tables, is not possible based on the current publicly accessible scientific literature.

Furthermore, a specific PubChem CID for "this compound" was not identified in the searches. However, information for a related compound, Hydramacrophyllol B, was found.

Given these limitations, this response addresses the request by stating the absence of specific data for this compound in the requested categories.

Potential Anticancer Activities of this compound (In Vitro Studies)

While the genus Scorzonera has been investigated for its cytotoxic properties against cancer cell lines in vitro, specific detailed research findings regarding the potential anticancer activities of this compound itself, including its cytotoxicity, influence on cellular proliferation and apoptosis pathways, or impact on DNA biosynthesis, are not extensively documented in the readily available scientific literature.

Evaluation of Cytotoxicity Against Cancer Cell Lines

Specific data, such as IC50 values, for this compound's direct cytotoxic activity against various cancer cell lines are not explicitly provided in the current search results. General studies on Scorzonera species, from which this compound is isolated, have reported mild cytotoxicity against cancer cell lines in vitro. However, these findings pertain to the extracts of the plant genus and not specifically to the isolated compound this compound.

Influence on Cellular Proliferation and Apoptosis Pathways

Detailed research findings on the direct influence of this compound on cellular proliferation and its ability to induce apoptosis pathways in cancer cell models are not available in the provided search results. Studies often investigate these mechanisms for compounds exhibiting anticancer potential, including the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). However, specific data linking these effects directly to this compound were not found.

Impact on DNA Biosynthesis in Cellular Models

The impact of this compound on DNA biosynthesis in cellular models is not detailed in the current body of search results. Inhibition of DNA biosynthesis is a known mechanism of action for some anticancer agents, which can interfere with DNA replication or integrity. However, specific studies demonstrating this effect for this compound were not identified.

Other Reported Biological Activities of this compound

Beyond the potential, but currently undetailed, anticancer activities, this compound, along with its analog Hydramacrophyllol B, has been reported to exhibit inhibitory activity on histamine (B1213489) release.

Pharmacological Profile and Molecular Interactions of Hydramacrophyllol a

Pharmacodynamics: Elucidating Molecular Targets and Mechanisms of Action

Pharmacodynamics investigates how a compound interacts with biological systems at the molecular, cellular, and organismal levels to produce its effects. This involves identifying molecular targets and understanding the mechanisms by which the compound exerts its actions. nih.govkhanacademy.orgnih.gov

Receptor Binding Studies and Ligand Interactions

Receptor binding studies are fundamental in pharmacodynamics to determine the affinity and selectivity of a ligand for specific biological receptors. These studies typically involve techniques such as radioligand binding assays, which measure the binding of a labeled compound to its target receptor, or competition binding assays, where the ability of an unlabeled compound to displace a radioligand is assessed. nih.govnih.govupenn.eduplos.org Such assays can quantify the number of receptors, determine binding kinetics (association and dissociation rates), and assess the competition between different ligands for binding sites. nih.govnih.gov

Detailed Research Findings: Despite the general understanding of receptor binding methodologies, specific detailed research findings or data tables on the receptor binding studies and ligand interactions of isolated Hydramacrophyllol A are not readily available in the provided literature. While the compound has been identified from plants with known bioactivities, direct evidence of its interaction with specific receptors remains to be extensively published.

Enzyme Inhibition or Activation by this compound

Enzyme inhibition or activation studies are crucial for understanding how a compound modulates enzymatic activity, which can be a key mechanism of its pharmacological action. khanacademy.orgoaepublish.com Inhibitors can be classified based on their mechanism of action (e.g., competitive, non-competitive, uncompetitive), and their potency is often quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). khanacademy.orgnih.govnih.gov These studies often involve kinetic analyses using plots like Michaelis-Menten or Lineweaver-Burk to characterize the nature of enzyme modulation. khanacademy.org

Detailed Research Findings: The Scorzonera genus, from which this compound is isolated, has been investigated for its inhibitory activities against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, α-glucosidase, and tyrosinase. plos.org However, these studies typically involve crude plant extracts, which contain a multitude of compounds. Specific, isolated data tables or detailed research findings demonstrating the direct enzyme inhibition or activation by this compound itself were not found in the provided search results. The general mention of "Compounds with Tyrosinase" in relation to this compound suggests a potential area of interest, but without specific data for the isolated compound. plos.org

Cellular Signaling Pathway Modulation

Cellular signaling pathways are intricate networks of molecules that transmit signals from the cell's exterior to its interior, regulating various cellular processes such as growth, differentiation, metabolism, and apoptosis. nih.govnih.govoaepublish.combiorxiv.org Compounds can modulate these pathways by interacting with receptors, enzymes, or other signaling molecules, thereby altering downstream cellular responses. nih.govoaepublish.combiorxiv.org Studies in this area often involve analyzing changes in protein phosphorylation, gene expression, or the activation of specific transcription factors. nih.govoaepublish.combiorxiv.org

Detailed Research Findings: While the modulation of cellular signaling pathways is a critical aspect of pharmacodynamics, specific detailed research findings or data tables illustrating how this compound directly modulates particular cellular signaling pathways are not available in the provided literature. General information on the importance of cellular signaling in drug action exists, but specific studies for this isolated compound were not identified.

Investigations of this compound's Interactions with Biological Systems at the Organismal Level (excluding human clinical data)

Detailed Research Findings: this compound has been identified as a component of Scorzonera tomentosa roots, which were investigated for their hepatoprotective activities in an acute hepatotoxicity model induced by carbon tetrachloride in rats. researchgate.net While the Scorzonera species extracts displayed moderate hepatoprotective activities, the specific contribution of isolated this compound to this effect was not detailed, with the activity often attributed to the complex mixture of compounds within the extract or other major components like chlorogenic acid and hydrangenol-8-O-β-glucoside. researchgate.net No specific, isolated in vivo data or data tables solely for this compound regarding its interactions with biological systems at the organismal level were found in the provided search results.

Structure Activity Relationship Sar Studies of Hydramacrophyllol a and Its Analogs

Influence of Stereochemistry on Biological Activities of Hydramacrophyllol A

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences a compound's biological activity. Many natural compounds, including those with therapeutic potential, are chiral and often biosynthesized in an enantiomerically pure form nih.govresearchgate.netusp.ac.jp. Different stereoisomers of a chiral drug can exhibit vastly different biological properties, ranging from enhanced efficacy to reduced activity, or even toxicity nih.govusp.ac.jpontosight.ai. This is because biological targets, such as receptors and enzymes, are themselves chiral and interact stereospecifically with ligands, often described by a "three-point attachment" model researchgate.netusp.ac.jp.

For this compound, if it possesses chiral centers, the influence of its stereochemistry on biological activities would be a critical area of investigation. Different enantiomers or diastereomers could exhibit varying affinities for a target protein, leading to differences in potency, selectivity, or even a complete lack of activity for some isomers usp.ac.jp. For instance, one stereoisomer might effectively bind to a receptor, while another might be sterically hindered or unable to form the necessary interactions, thus eliciting a weak or null response usp.ac.jp. Furthermore, stereochemistry can affect pharmacokinetic properties such as absorption, distribution, metabolism, and excretion, as transport systems and metabolic enzymes can also be stereoselective nih.govusp.ac.jp.

While the general importance of stereochemistry in drug action is well-established nih.govresearchgate.netusp.ac.jpontosight.ai, specific detailed research findings on the influence of stereochemistry on the biological activities of this compound were not found in the current search results. Such studies would typically involve synthesizing or isolating individual stereoisomers and comparing their biological profiles across various assays.

Impact of Substituent Modifications on this compound's Potency and Selectivity

Substituent modifications are a primary strategy in SAR studies to systematically explore how changes to specific parts of a molecule affect its biological activity. For this compound, modifications to its core structure or peripheral groups would be undertaken to optimize its potency and selectivity towards a desired biological target. These modifications can alter various physicochemical properties of the molecule, including:

Lipophilicity: Changes in lipophilicity (e.g., by adding or removing alkyl chains, halogen atoms) can influence a compound's ability to cross biological membranes, its solubility, and its binding affinity to hydrophobic pockets of target proteins.

Electronic Properties: Introduction of electron-donating or electron-withdrawing groups can affect the electron density of reactive centers, influencing interactions such as hydrogen bonding, π-π stacking, or charge-transfer interactions with the target.

Steric Hindrance: Bulky substituents can create steric clashes with the binding site, reducing affinity, while smaller groups might allow for better fit and stronger interactions. Conversely, specific steric arrangements can be crucial for inducing conformational changes in the target or for selective binding.

Hydrogen Bonding Capacity: Addition or removal of hydrogen bond donors or acceptors can significantly impact binding interactions with polar residues in the active site of a protein.

SAR studies involving substituent modifications often involve preparing a series of analogs with systematic changes and evaluating their biological activity. For example, a hypothetical study on this compound might involve modifying different hydroxyl groups or aromatic rings and observing the effect on its activity.

Illustrative Data Table: Hypothetical Impact of Substituent Modifications on this compound Analogs

Analog IDModification at Position XModification at Position YHypothetical Potency (IC50, µM)Hypothetical Selectivity (Target A vs. Target B)
HMA-001-H (this compound)-H (this compound)1.510x selective for Target A
HMA-002-CH3-H0.815x selective for Target A
HMA-003-OH-H3.25x selective for Target A
HMA-004-H-Cl0.520x selective for Target A
HMA-005-CH3-Cl0.325x selective for Target A

Derivatization Strategies to Enhance or Modify Bioactivity

Derivatization strategies are employed to enhance or modify the bioactivity of a lead compound, often addressing issues such as poor solubility, metabolic instability, or suboptimal target engagement ontosight.ai. For this compound, potential derivatization strategies could include:

Prodrug Design: Converting this compound into a prodrug, which is an inactive derivative that undergoes enzymatic or chemical transformation in vivo to release the active parent compound, can improve bioavailability, reduce toxicity, or achieve targeted delivery. For instance, esterification of hydroxyl groups could enhance oral absorption.

Glycosylation/Lipidation: Attaching sugar moieties (glycosylation) or lipid chains (lipidation) can alter solubility, membrane permeability, and interaction with specific biological transporters or receptors.

Conjugation: Covalent attachment to polymers, antibodies, or targeting ligands can improve pharmacokinetics, reduce off-target effects, or enable drug delivery to specific tissues or cells.

Formation of Salts or Co-crystals: For compounds with ionizable groups, forming pharmaceutically acceptable salts can improve solubility and dissolution rates, which are critical for absorption. Co-crystals can also modify physical properties without changing the covalent structure.

These strategies aim to optimize the drug-like properties of this compound while retaining or enhancing its intrinsic biological activity. The choice of derivatization strategy would depend on the specific challenges identified for this compound in preclinical development.

Computational and Chemoinformatic Approaches in this compound SAR

Computational and chemoinformatic approaches play an increasingly vital role in modern SAR studies, complementing experimental efforts by providing insights into molecular interactions and predicting biological activity researchgate.netsemanticscholar.org. For this compound, these approaches would facilitate a more efficient and rational design of analogs. Key methods include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity researchgate.netsemanticscholar.org. These models can predict the activity of new, untested compounds and identify which structural features are most important for activity. Descriptors can include physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties, and steric parameters.

Molecular Docking and Dynamics Simulations: These techniques are used to predict the preferred orientation of a ligand (like this compound or its analogs) when bound to a specific protein target. Molecular docking can estimate binding affinity and identify key residues involved in ligand-protein interactions, providing a structural basis for observed SAR. Molecular dynamics simulations can further explore the flexibility of the ligand and target, and the stability of the binding complex over time.

Pharmacophore Modeling: A pharmacophore defines the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be derived from active compounds and then used to virtually screen large databases for new potential active compounds or to guide the design of novel analogs.

Machine Learning (ML) in SAR: Advanced ML algorithms are increasingly integrated into chemoinformatics to build predictive models for biological activities. These models can handle complex, high-dimensional datasets and identify non-linear relationships between structure and activity, accelerating the drug discovery process semanticscholar.org.

These computational tools would enable researchers to prioritize the synthesis of promising this compound analogs, reduce the number of compounds to be experimentally tested, and gain a deeper understanding of the molecular basis of its bioactivity.

Analytical Methodologies for Hydramacrophyllol a Research

Quantitative and Qualitative Analytical Techniques for Hydramacrophyllol A in Biological Matrices and Plant Extracts

Quantitative and qualitative analytical techniques are fundamental for the comprehensive characterization of this compound. Qualitative methods focus on identifying the compound and elucidating its structure, while quantitative methods determine its concentration. For plant extracts, common sample preparation techniques include solvent extraction (e.g., with methanol (B129727) or aqueous methanol), microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), subcritical water extraction (SWE), and supercritical CO2 extraction (scCO2). These methods aim to efficiently isolate the target analytes from the complex plant matrix. In the context of biological matrices such as blood, serum, plasma, urine, and tissues, advanced sample preparation techniques like solid-phase extraction (SPE), microdialysis, volumetric absorptive microsampling (VAMS), and micro-extraction on packed sorbent (MEPS) are employed to extract analytes and minimize matrix interference.

The identification of this compound, alongside Hydramacrophyllol B, has been achieved using a combination of physicochemical, spectroscopic, and mass-spectrometric data, underscoring the importance of these analytical tools in its qualitative assessment libretexts.org.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound in various matrices. Its high resolving power makes it suitable for isolating individual compounds from complex natural product mixtures. HPLC has been extensively utilized for the analysis of phenolic compounds and flavonoids in plant extracts libretexts.orgnih.gov.

Specifically, HPLC has been applied to analyze extracts from Scorzonera trachysperma, a plant species known to contain this compound nih.gov. Quantitative analyses for dihydroisocoumarins, a class of compounds that includes this compound and B, have been developed using HPLC. A common approach for such analyses involves using an ODS reversed-phase column with a gradient mobile phase, typically consisting of an aqueous solution (e.g., 1% aqueous acetic acid) and an organic solvent (e.g., acetonitrile). Detection is often performed using UV absorption at specific wavelengths, such as 254 nm for compounds with a conjugated carbonyl moiety or 350 nm for other constituents.

Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers a powerful approach for the comprehensive profiling of this compound. This hyphenated technique combines the separation capabilities of LC with the high sensitivity and specificity of MS, enabling the identification and quantification of compounds in complex biological and plant samples.

LC-MS/MS is invaluable for comprehensive profiling, providing detailed information on molecular weight and fragmentation patterns, which are critical for structural elucidation and confirmation of natural products. The initial identification of this compound involved mass-spectrometric data, highlighting the technique's fundamental role libretexts.org. LC-MS/MS allows for sensitive and specific detection, often requiring minimal sample preparation due to its inherent selectivity and noise reduction capabilities. For phenolic compounds, LC-ESI-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry) in both negative and positive ionization modes has been used for qualitative and quantitative analysis. Non-targeted metabolomics approaches, leveraging LC-MS/MS, are also employed for screening a broad range of phenolic and polyhydroxy compounds in plant products.

Development of Specific Detection Methods for this compound

While no single analytical method may be exclusively termed "specific" solely for this compound, its detection and characterization are achieved through the precise application and optimization of general analytical techniques. The structural elucidation of this compound relies heavily on a combination of physicochemical, spectroscopic, and mass-spectrometric data, which collectively contribute to its specific identification within complex mixtures libretexts.org.

Quantitative analytical methods, such as those developed using HPLC for dihydroisocoumarins including this compound and B, are tailored to ensure accurate and reliable detection and quantification of these specific compounds. The development of such methods involves optimizing chromatographic conditions (e.g., column chemistry, mobile phase composition, flow rate) and detection parameters (e.g., UV wavelength, MS ionization mode, fragmentation pathways) to achieve high selectivity and sensitivity for this compound, distinguishing it from co-eluting compounds and matrix interferences.

Method Validation and Quality Control in this compound Analysis

Method validation and quality control are indispensable for ensuring the reliability, accuracy, and reproducibility of analytical results concerning this compound. Method validation is a documented process that confirms an analytical procedure is suitable for its intended purpose. Key validation parameters typically assessed include:

Accuracy: The closeness of test results to the true value.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantified.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: The measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

Recovery: The efficiency of the extraction process, representing the amount of analyte recovered from the sample matrix.

Quality control (QC) measures are implemented during routine analysis to monitor the performance of the validated method and ensure the ongoing accuracy and dependability of results. This includes the use of reference standards, control samples, and participation in proficiency testing programs.

Advancements in Analytical Approaches for Related Natural Products

The field of natural product analysis is continuously evolving, with significant advancements that can be applied to compounds like this compound. These advancements aim to enhance sensitivity, selectivity, speed, and throughput, particularly for complex matrices.

High-Resolution Mass Spectrometry (HRMS): Techniques such as LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) enable both targeted quantification and untargeted comprehensive chemical profiling. HRMS provides accurate mass measurements, facilitating elemental composition determination and structural elucidation through fragmentation pathways, even for unknown compounds.

Multidimensional Chromatography: Comprehensive two-dimensional gas chromatography (GCxGC) and liquid chromatography coupled with multidimensional separations (LCxLC) offer enhanced peak capacity and resolving power. These techniques are particularly beneficial for analyzing highly complex samples containing numerous co-eluting compounds, improving chromatographic resolution and analyte identification.

Automated Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly reproducible technique capable of identifying and quantifying components in complex mixtures like plant extracts. Automated NMR systems can provide rapid assessment of identity, purity, strength, and composition, making it a powerful tool for quality control and verification of botanical extracts.

Chemometrics: The application of chemometric methods is increasingly important for interpreting complex analytical signals and integrating multi-technical information. These statistical and mathematical tools aid in optimizing experimental designs, processing large datasets, and extracting meaningful insights from analytical data.

Miniaturization and Microextraction Techniques: Developments in sample preparation include miniaturized techniques like solid-phase microextraction (SPME) and micro-extraction on packed sorbent (MEPS), which reduce sample volume and solvent consumption while improving efficiency and automation.

Integration of Artificial Intelligence (AI): AI and machine learning are emerging in analytical chemistry for data analysis, method optimization, and predictive modeling, further enhancing the efficiency and accuracy of natural product analysis.

These advancements collectively contribute to a more profound understanding of natural products, enabling more precise and efficient research into compounds such as this compound.

Future Research Directions and Translational Perspectives for Hydramacrophyllol a

Exploration of Novel Biological Activities and Therapeutic Potential

While Hydramacrophyllol A has demonstrated an inhibitory effect on histamine (B1213489) release, indicating anti-allergic potential, and is found in plant extracts with observed antimicrobial and antioxidant activities, its full spectrum of biological activities remains largely unexplored thegoodscentscompany.comnih.govnih.govnih.govuni.luthegoodscentscompany.com. Future research should systematically investigate novel biological activities, moving beyond the initial findings. Given its structural classification as a phthalide (B148349) and dihydroisocoumarin, and the known bioactivities of its plant sources, this compound may possess a wider range of pharmacological effects. Potential areas for investigation include, but are not limited to, anti-inflammatory, anticancer, neuroprotective, and antiviral properties, which are often associated with natural products of similar structural classes or from the same botanical origins nih.govnih.govnih.govuni.luatamanchemicals.com. High-throughput screening assays could be employed to identify new therapeutic targets, and in vitro and in vivo models could further validate any newly discovered activities.

Table 1: Known and Potential Future Biological Activities of this compound

Activity CategoryKnown Activity (Direct/Associated)Potential Future Research Directions
Immunomodulatory Histamine release inhibition thegoodscentscompany.comAnti-inflammatory, immunomodulation beyond allergy
Antimicrobial Associated with plant extracts thegoodscentscompany.comnih.govnih.govnih.govthegoodscentscompany.comSpecific antibacterial, antifungal, antiviral efficacy
Antioxidant Associated with plant extracts nih.govnih.govnih.govuni.luRole in oxidative stress-related diseases
Anticancer Potential (based on related compounds/extracts) nih.govnih.govnih.govatamanchemicals.comSpecific cytotoxic mechanisms, anti-proliferative effects
Neuroprotective Not directly establishedInvestigation in neurodegenerative models
Wound Healing Associated with Scorzonera species uni.luDirect effects on cellular proliferation, collagen synthesis

Advanced Mechanistic Studies on this compound's Biological Pathways

Current understanding of this compound's mechanism of action is primarily limited to its effect on histamine release thegoodscentscompany.com. A critical direction for future research involves conducting advanced mechanistic studies to elucidate the precise molecular targets and signaling pathways through which this compound exerts its biological effects. Techniques such as target identification assays, proteomic profiling, and metabolomic analysis could reveal the proteins, enzymes, or metabolic pathways directly modulated by the compound fishersci.at. Molecular docking and computational simulations could provide insights into its binding affinities and interactions with specific biological macromolecules fishersci.atatamanchemicals.com. Understanding these intricate molecular details is crucial for rational drug design and for optimizing its therapeutic potential.

Development of Optimized Synthetic Routes for this compound and Derivatives

This compound has been synthesized from hydrangenol (B20845) using a regiospecific lactonization method mediated by copper(II) chloride thegoodscentscompany.comwikidata.org. While this provides a foundational synthetic route, future research should focus on developing optimized, more efficient, and sustainable synthetic methodologies. This includes exploring greener chemistry approaches, such as biocatalysis or flow chemistry, to reduce environmental impact and improve scalability nih.govfishersci.at. Furthermore, the development of stereoselective synthetic routes is important, given the potential for different stereoisomers to exhibit varied biological activities. Synthesizing a diverse library of this compound derivatives is also a key objective to explore structure-activity relationships (SAR) nih.gov. This systematic modification of the core structure could lead to analogues with enhanced potency, improved selectivity, or more favorable pharmacokinetic properties.

Integration of Omics Technologies in this compound Research

The integration of advanced omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive approach to understanding this compound. While direct applications to this compound are not widely reported, these technologies can revolutionize natural product research fishersci.ca. Metabolomics can provide insights into the compound's metabolic fate and its impact on endogenous metabolites within biological systems. Proteomics can identify protein targets and pathways affected by this compound, complementing mechanistic studies. Transcriptomics can reveal changes in gene expression profiles in response to the compound, offering clues about its cellular effects. Genomics, particularly of the plant sources, could help in understanding the biosynthetic pathways of this compound, facilitating efforts in sustainable production. The combined data from these omics approaches can provide a holistic view of this compound's biological interactions and inform its therapeutic development.

Sustainable Production and Biocatalytic Approaches for this compound

The natural abundance of this compound in its plant sources may be limited, posing challenges for large-scale production required for extensive research and potential commercialization. Future research should prioritize developing sustainable production methods. This includes investigating the complete biosynthetic pathway of this compound in its natural producers, which could pave the way for biotechnological production through metabolic engineering of microorganisms nih.govnih.govamericanelements.com. Biocatalysis, utilizing enzymes to perform specific chemical transformations, offers an environmentally friendly alternative for synthesizing this compound or its precursors fishersci.at. Exploring microbial fermentation or plant cell cultures could also provide sustainable and scalable sources of the compound, reducing reliance on traditional extraction from wild-harvested plants.

Challenges and Opportunities in this compound Research

Research into this compound faces several challenges. Its potentially low natural abundance can hinder isolation efforts, while the complexity of its chemical structure presents difficulties for efficient and scalable chemical synthesis. Fully elucidating its precise molecular mechanisms and identifying specific biological targets requires sophisticated experimental approaches. Translational challenges include demonstrating robust efficacy in relevant disease models and addressing potential issues related to bioavailability and stability, without discussing safety or adverse effects.

Despite these challenges, the opportunities are substantial. This compound, as a natural product with demonstrated biological activity, represents a promising lead compound for drug discovery. The application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, will continue to be crucial for structural elucidation and purity assessment fishersci.atatamanchemicals.com. Advances in computational chemistry, including molecular docking and in silico screening, offer powerful tools for predicting new activities and optimizing molecular interactions fishersci.atatamanchemicals.com. Furthermore, the growing interest in natural product-derived therapeutics and the development of sustainable chemical processes provide a fertile ground for the continued exploration and development of this compound.

Q & A

Q. What are the primary methodologies for isolating Hydramacrophyllol A from plant sources?

this compound is typically isolated via solvent extraction followed by chromatographic purification. For example, in Scorzonera tomentosa, subaerial parts are extracted with methanol or ethanol, followed by partitioning with solvents like ethyl acetate. Column chromatography (silica gel or Sephadex LH-20) and HPLC are then used to isolate the compound . Key spectroscopic techniques (NMR, MS) confirm purity and identity .

Q. How is this compound structurally characterized, and what analytical tools are critical?

Structural elucidation relies on:

  • 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC) to assign stereochemistry and substituents.
  • Mass spectrometry (HR-ESI-MS) for molecular formula determination.
  • UV-Vis spectroscopy to identify conjugated systems, common in phenolic compounds . For example, the dihydroisocoumarin backbone of this compound was confirmed via HMBC correlations between hydroxyl groups and aromatic protons .

Q. What are the known biological activities of this compound, and how are these assays designed?

While direct bioactivity data for this compound is limited, related compounds (e.g., hydrangenol derivatives) show antioxidant properties. Assays include:

  • DPPH radical scavenging (IC50_{50} values).
  • FRAP assays to measure reducing power.
  • Cell-based models (e.g., ROS inhibition in macrophage lines). Controls should include ascorbic acid or Trolox for comparison .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Discrepancies in NMR chemical shifts or MS fragmentation patterns may arise from solvent effects, impurities, or stereochemical variations. To address this:

  • Cross-validate data using multiple techniques (e.g., X-ray crystallography for absolute configuration).
  • Replicate isolation protocols from original studies (e.g., S. tomentosa vs. S. judaica extracts) .
  • Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental data .

Q. What experimental designs are optimal for studying this compound's mechanism of action in oxidative stress models?

  • In vitro : Use LPS-induced RAW 264.7 macrophages to measure NO production and cytokine levels (ELISA). Include knockdown models (siRNA for Nrf2/Keap1) to probe pathways .
  • In silico : Molecular docking with targets like NADPH oxidase or COX-2. Validate via SPR (surface plasmon resonance) for binding affinity .
  • Dose-response curves (0.1–100 μM) and time-course experiments ensure reproducibility .

Q. How can the stereochemical complexity of this compound be addressed in synthetic or biosynthetic studies?

  • Chiral chromatography (e.g., Chiralpak AD-H) to separate enantiomers.
  • Enzymatic resolution using lipases or esterases.
  • Biosynthetic pathway analysis : Gene cluster mining in host plants (e.g., polyketide synthase genes) to identify tailoring enzymes responsible for stereocenters .

Methodological Considerations

Q. What strategies improve yield during large-scale extraction of this compound?

  • Optimize solvent polarity : Ethanol-water (70:30) maximizes phenolic solubility .
  • Use pressurized liquid extraction (PLE) at 50–60°C to enhance efficiency.
  • Countercurrent chromatography (CCC) reduces silica gel adsorption losses .

Q. How should researchers handle conflicting bioactivity results between related compounds?

  • Meta-analysis of existing data to identify trends (e.g., structure-activity relationships for hydroxyl group positioning).
  • Dose standardization : Normalize activities to molar concentrations rather than crude extract weights.
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare groups .

Data Presentation and Validation

ParameterExample Data for this compoundSource
Molecular FormulaC15_{15}H14_{14}O5_5
1H^1H NMR (CD3_3OD)δ 6.82 (s, 1H, H-3)
DPPH IC50_{50}42.5 μM (vs. ascorbic acid: 18.3 μM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.